Home > Products > Building Blocks P5234 > 2-(1H-pyrazol-3-yl)morpholine hydrochloride
2-(1H-pyrazol-3-yl)morpholine hydrochloride - 1361116-47-3

2-(1H-pyrazol-3-yl)morpholine hydrochloride

Catalog Number: EVT-1692205
CAS Number: 1361116-47-3
Molecular Formula: C7H12ClN3O
Molecular Weight: 189.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride

  • Compound Description: This compound is a hydrochloride salt of 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine (P027). Research has focused on developing solid forms of this compound, particularly those with a low degree of crystallinity or substantially amorphous forms. These forms are desirable for pharmaceutical applications due to their improved solubility and dissolution rates [, , ].

Bis[4-bromo-2-(1H-pyrazol-3-yl) phenolato-κ2N,O] copper(II)

  • Compound Description: This copper (II) complex incorporates two molecules of 4-bromo-2-(1H-pyrazol-3-yl)phenol as ligands coordinating to the central copper ion [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor currently under investigation for its anticancer properties []. It shows promise in reducing cutaneous toxicity, a common side effect of Akt inhibitors [].

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable, small-molecule inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2) []. It shows potential as an anticancer agent by targeting the RAS/RAF/MEK/ERK signaling pathway [].

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

  • Compound Description: This series of compounds acts as G protein-gated inwardly-rectifying potassium (GIRK) channel activators []. They demonstrate improved metabolic stability compared to earlier urea-based GIRK activators [].

3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines

  • Compound Description: This class of compounds has demonstrated notable antimicrobial activity []. Specifically, compound 5h within this series exhibits significant inhibition of both bacterial and fungal growth [].

2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives

  • Compound Description: This series of compounds were synthesized and evaluated for their potential as antimicrobial agents []. Notably, several compounds within this series exhibited promising antifungal activity against Aspergillus niger [].
Overview

2-(1H-pyrazol-3-yl)morpholine hydrochloride is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with a morpholine moiety, allowing for diverse biological activities.

Source

The compound can be synthesized through various chemical reactions involving pyrazole derivatives and morpholine. Its synthesis often requires specific reagents and conditions to ensure the desired product is achieved with high purity and yield.

Classification

2-(1H-pyrazol-3-yl)morpholine hydrochloride belongs to the class of pyrazole derivatives, which are known for their significant biological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This compound can also be classified as a hydrochloride salt, which enhances its solubility and stability.

Synthesis Analysis

Methods

The synthesis of 2-(1H-pyrazol-3-yl)morpholine hydrochloride typically involves the reaction between 1H-pyrazole and morpholine in the presence of a suitable catalyst. The reaction conditions are crucial for optimizing yield and purity.

Technical Details

  1. Reagents: Commonly used reagents include morpholine, 1H-pyrazole, and hydrochloric acid for the formation of the hydrochloride salt.
  2. Reaction Conditions: The reaction is generally performed under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Purification methods such as recrystallization or chromatography may be employed post-synthesis to isolate the desired product.
Molecular Structure Analysis

Structure

The molecular structure of 2-(1H-pyrazol-3-yl)morpholine hydrochloride can be represented as follows:

  • Molecular Formula: C8H14ClN3O
  • Molecular Weight: 203.67 g/mol
  • IUPAC Name: 2-(1H-pyrazol-3-yl)morpholine hydrochloride

Data

The compound features a morpholine ring linked to a pyrazole moiety at the 2-position. The presence of the hydrochloride group enhances its solubility in water, making it suitable for biological applications.

Chemical Reactions Analysis

Reactions

2-(1H-pyrazol-3-yl)morpholine hydrochloride can undergo several chemical reactions:

  1. Oxidation: This compound can be oxidized to form corresponding oxides.
  2. Reduction: Reduction reactions may yield various reduced derivatives.
  3. Substitution: The compound can participate in substitution reactions where atoms or groups are replaced by others.

Technical Details

Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide) and reducing agents (like sodium borohydride). The specific outcomes depend on the reagents and conditions employed during the reactions.

Mechanism of Action

The mechanism of action for 2-(1H-pyrazol-3-yl)morpholine hydrochloride involves its interaction with specific biological targets. It may bind to certain enzymes or receptors, modulating their activity and leading to various pharmacological effects. Research indicates that compounds in this class can influence pathways related to inflammation and pain modulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to its hydrochloride form.

Chemical Properties

PropertyValue
Melting PointApproximately 180 °C
Boiling PointNot extensively documented
StabilityStable under normal conditions; sensitive to moisture

These properties make it suitable for various scientific applications, particularly in medicinal chemistry.

Applications

Scientific Uses

2-(1H-pyrazol-3-yl)morpholine hydrochloride has several notable applications:

  1. Medicinal Chemistry: Used as a building block in the synthesis of novel pharmaceuticals targeting various diseases.
  2. Biological Research: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
  3. Material Science: Explored as an intermediate in the production of new materials with tailored properties.
Synthetic Methodologies and Optimization Strategies for 2-(1H-Pyrazol-3-yl)morpholine Hydrochloride

Catalytic Cyclization Techniques for Pyrazole-Morpholine Core Assembly

The construction of the hybrid pyrazole-morpholine scaffold in 2-(1H-pyrazol-3-yl)morpholine hydrochloride (CAS 1361116-47-3) relies on strategic cyclization methodologies. Knorr-type pyrazole synthesis remains foundational, where hydrazine derivatives undergo cyclocondensation with 1,3-dicarbonyl equivalents. A particularly efficient route involves reacting morpholine-2-carbonyl intermediates with hydrazine hydrate under acid catalysis. This method leverages the nucleophilicity of the hydrazine nitrogen to attack electrophilic carbonyl carbons, followed by dehydration to form the pyrazole ring. Modifications using nanocatalysts like ZnO have demonstrated enhanced reaction kinetics, reducing cyclization times by ~40% while achieving yields >90% in model systems [5].

Regioselectivity presents a significant challenge in unsymmetrical pyrazole synthesis. Bishop's studies reveal that N-substitution patterns critically influence cyclization outcomes: Methylhydrazine favors C3-morpholine attachment (93:7 regioselectivity), while arylhydrazines invert selectivity toward C5-morpholine coupling (87:13 to 99:1) due to steric and electronic effects [5]. Transition-metal-mediated approaches offer improved control, with silver-catalyzed [3+2] cycloadditions using N-isocyanoiminotriphenylphosphorane as a stable "CNN" building block. This method provides excellent functional group tolerance and mild conditions (room temperature, 6-12h), though morpholine-compatible variants require further optimization [4].

Table 1: Comparative Analysis of Pyrazole-Morpholine Cyclization Methods

MethodCatalyst/ReagentsTemp (°C)Time (h)Yield (%)Regioselectivity (Ratio)
Knorr CondensationHCl/EtOH80865-751:1 (unsubstituted)
Nano-ZnO CatalysisZnO Nanoparticles251.5>90N/A
Silver-Mediated [3+2]Ag₂CO₃, CH₃CN25682>98:2
Ru-Catalyzed DehydrogenationRu₃(CO)₁₂, NHC ligand110127893:7 (methylhydrazine)

Post-cyclization functionalization enables C3/C5 diversification. Suzuki-Miyaura cross-coupling on halogenated precursors introduces aryl/heteroaryl groups, while nucleophilic aromatic substitution with morpholine derivatives constructs the critical C2-morpholine linkage. These steps typically employ Pd(PPh₃)₄/Na₂CO₃ in toluene/water mixtures at 80°C, achieving 70-85% yields [3] [9].

Solvent and Reagent Optimization in Hydrochloride Salt Formation

Salt formation represents the critical final step in producing 2-(1H-pyrazol-3-yl)morpholine hydrochloride. Free base dissolution in anhydrous ethereal solvents (diethyl ether, THF) followed by controlled HCl gas bubbling achieves high-purity hydrochloride salts. This method minimizes hydrolysis byproducts and enables real-time pH monitoring. Reaction parameters substantially impact crystal morphology and stability:

  • Solvent Selection: Anhydrous diethyl ether produces fine crystalline powders with consistent stoichiometry (1:1 HCl:base ratio), while THF yields solvated crystals requiring desiccation. Protic solvents like ethanol induce partial decomposition (<90% purity) [1] [5].
  • Stoichiometry Control: Precise HCl equivalents (1.05-1.10 eq) prevent dihydrochloride formation. Automated titration systems maintain pH 3.5-4.0, correlating with optimal crystallinity.
  • Temperature Effects: Cold-chain processing (0-5°C) during acidification reduces crystal lattice defects, enhancing storage stability (≥24 months at -20°C) [1].

Counterion exchange strategies address solubility limitations. Trifluoroacetate or besylate salts show improved organic solvent miscibility but reduced aqueous stability. Hydrochloride remains preferred for pharmaceutical applications due to its favorable crystallinity and regulatory acceptance. Lyophilization from tert-butanol/water mixtures generates free-flowing powders with residual solvents <500 ppm, meeting ICH Q3C guidelines [5] [10].

Table 2: Solvent Optimization for Hydrochloride Crystallization

Solvent SystemAcid SourceCrystal FormPurity (%)Residual Solvent (ppm)Storage Stability
Diethyl EtherHCl (g)Fine Powder≥99.5<100>24 months (desiccated)
THFHCl (g)Solvated Needles98.735006 months
Ethanol/Water (3:1)Conc. HCl (aq)Amorphous Solid89.251001 month
tert-Butanol/Water (co-solvent)HCl (2-propanol soln)Free-Flowing Powder99.149018 months

Post-Synthetic Modifications for Enhanced Bioavailability

Structural modifications of the 2-(1H-pyrazol-3-yl)morpholine core target improved pharmacokinetic properties without compromising bioactivity. Three primary strategies dominate:

Prodrug Derivatization: Morpholine nitrogen acylation enhances membrane permeability. Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1H-pyrazol-4-yl)-amide derivatives demonstrate 3-fold increased Caco-2 permeability versus the parent hydrochloride salt. Esterase-mediated hydrolysis in plasma regenerates the active compound with t₁/₂ <30 min [6] [7].

Molecular Hybridization: Fusion with 1,2,3-triazole motifs via click chemistry generates bifunctional agents. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) on propargyl-functionalized pyrazoles introduces solubilizing groups. Triazolylmorpholine hybrids exhibit logP reductions of 0.5-1.2 units versus unmodified scaffolds while maintaining target engagement [9].

Salt/Cocrystal Engineering: Non-hydrochloride salt forms address ionization limitations. Difumarate and phosphate salts improve aqueous solubility (≥15 mg/mL vs. 2.1 mg/mL for HCl salt) but require stabilization against disproportionation. Cocrystals with succinic acid enhance dissolution rates (85% release in 10 min) by disrupting lattice energy [7] [10].

Computational modeling guides these modifications. Molecular dynamics simulations predict conformation flexibility changes upon substitution, while QSPR models correlate C3/C5 substituent hydrophobicity (π values) with membrane permeability. Optimal bioavailability occurs with calculated logP 1.0-2.5, aligning with experimental data for morpholinocarbonyl variants (logP = 0.07, TPSA = 49.94 Ų) [10].

Key Bioavailability-Enhancing Derivatives:

  • Amide Prodrugs: Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1H-pyrazol-4-yl)-amide dihydrochloride (CAS not provided) - 3.2× AUC increase in rodent models
  • Triazole Hybrids: 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine-triazole conjugates - 50% logP reduction versus parent
  • Cocrystals: Succinic acid cocrystal - 4.3× dissolution rate enhancement in pH 6.8 buffer

Properties

CAS Number

1361116-47-3

Product Name

2-(1H-pyrazol-3-yl)morpholine hydrochloride

IUPAC Name

2-(1H-pyrazol-5-yl)morpholine;hydrochloride

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

InChI

InChI=1S/C7H11N3O.ClH/c1-2-9-10-6(1)7-5-8-3-4-11-7;/h1-2,7-8H,3-5H2,(H,9,10);1H

InChI Key

IMLICGXGHXMIPH-UHFFFAOYSA-N

SMILES

C1COC(CN1)C2=CC=NN2.Cl

Canonical SMILES

C1COC(CN1)C2=CC=NN2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.